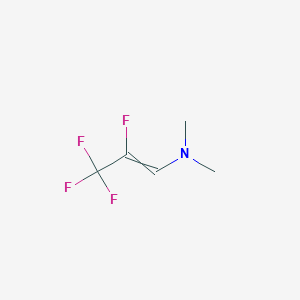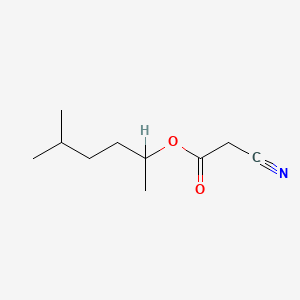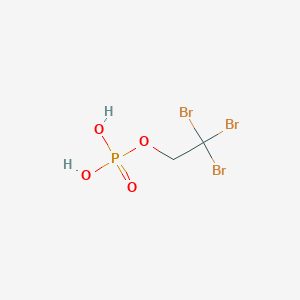
2,2,2-Tribromoethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Tribromoethyl dihydrogen phosphate is a chemical compound with the molecular formula C2H4Br3O4P. It is known for its use in various chemical reactions and applications due to its unique properties. The compound is characterized by the presence of three bromine atoms attached to an ethyl group, which is further connected to a dihydrogen phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromoethyl dihydrogen phosphate typically involves the reaction of 2,2,2-tribromoethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CBr3CH2OH+H3PO4→CBr3CH2OPO3H2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Tribromoethyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 2,2,2-tribromoethanol and phosphoric acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2,2,2-tribromoethanol and phosphoric acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Tribromoethyl dihydrogen phosphate has several applications in scientific research, including:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Tribromoethyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tribromoethyl group enhances its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Tribromoethyl dichlorophosphate
- 2,2,2-Tribromoethyl phosphoromorpholinochloridate
Comparison
Compared to similar compounds, 2,2,2-Tribromoethyl dihydrogen phosphate is unique due to its specific functional groups and reactivity. The presence of the dihydrogen phosphate group distinguishes it from other tribromoethyl derivatives, providing distinct chemical and biological properties.
Properties
CAS No. |
53676-26-9 |
|---|---|
Molecular Formula |
C2H4Br3O4P |
Molecular Weight |
362.74 g/mol |
IUPAC Name |
2,2,2-tribromoethyl dihydrogen phosphate |
InChI |
InChI=1S/C2H4Br3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) |
InChI Key |
NIHRETFAEJQJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)(Br)Br)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



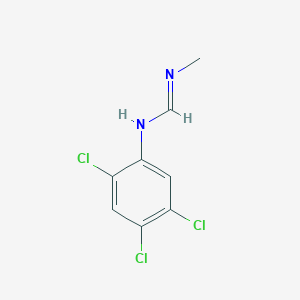

![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)

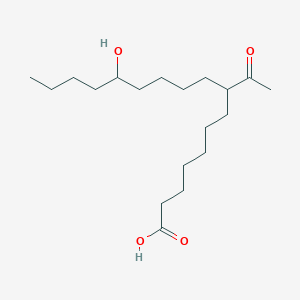
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)

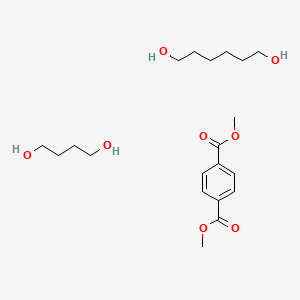
![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)
![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
